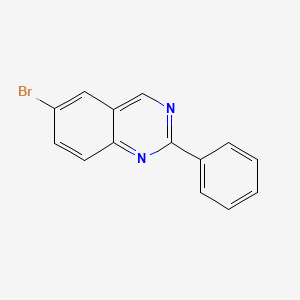

6-Bromo-2-phenylquinazoline

Description

Properties

Molecular Formula |

C14H9BrN2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

6-bromo-2-phenylquinazoline |

InChI |

InChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |

InChI Key |

GAZQBWKCLAPIKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical and Biological Properties

6-Bromo-2-phenylquinazoline belongs to the quinazoline family, which is known for its wide range of biological activities. The compound's molecular formula is , and it has garnered attention due to its potential applications in drug development and therapeutic interventions.

A. Medicinal Chemistry

Research has shown that this compound exhibits significant anticancer properties. It acts primarily through the inhibition of tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Mechanism of Action :

- Target Enzymes : Tyrosine kinases

- Biological Effects : Inhibition of cell proliferation, induction of apoptosis

B. Antimicrobial Activity

Studies have confirmed that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antibacterial activity was evaluated against various microorganisms, demonstrating significant zones of inhibition.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 - 16 |

| Bacillus species | Significant activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Notable antifungal effects |

C. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Mechanism

The synthesis of this compound typically involves bromination of N2-phenylquinazoline under controlled conditions to ensure selectivity at the 6-position. The general reaction scheme is as follows:

Synthesis Overview :

- Starting Material : N2-phenylquinazoline

- Reagent : Bromine or bromine-containing reagents

- Conditions : Controlled temperature and pressure

Case Study 1: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited low micromolar IC50 values, indicating potent anti-proliferative effects.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties highlighted that derivatives of this compound significantly reduced bacterial growth in murine models, showcasing its potential as an effective antibacterial agent.

Comparison with Related Compounds

The unique structural features of this compound differentiate it from other quinazoline derivatives:

| Compound Name | Key Features |

|---|---|

| 2,4-Quinazolinediamine | Lacks bromine and phenyl substituents |

| 6-Bromoquinazoline | Similar bromine substitution but lacks phenyl |

| N2-Phenylquinazoline | Similar phenyl substitution but lacks bromine |

Comparison with Similar Compounds

Reactivity and Functionalization

- Halogen Reactivity :

- The bromine in 6-bromo-2-phenylquinazoline undergoes palladium-catalyzed cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) to introduce aryl groups .

- In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, bromine is readily displaced by secondary amines, demonstrating its utility in generating diverse analogs .

- Position-Specific Reactivity :

Physicochemical Properties

- Solubility: 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, whereas this compound derivatives are typically recrystallized from ethanol, suggesting moderate polarity .

- Stability : Bromine’s lower electronegativity compared to chlorine may reduce oxidative degradation, enhancing the shelf-life of brominated quinazolines .

Q & A

Q. What are the standard synthetic protocols for 6-bromo-2-phenylquinazoline derivatives?

- Methodological Answer: A common approach involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours. Post-reaction, recrystallization in ethanol ensures purity, monitored by TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . For example, compound BQ1 (70% yield) was synthesized using this protocol, with characterization via FT-IR and .

Q. How are this compound derivatives characterized for structural confirmation?

- Methodological Answer: Key techniques include:

Q. What purification methods are recommended for these compounds?

Q. How should this compound derivatives be stored to ensure stability?

- Methodological Answer: Store in dark, inert atmospheres (e.g., nitrogen) at 2–8°C to prevent degradation, particularly for halogenated quinazolines sensitive to light and moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl groups at the 6-bromo position?

- Methodological Answer: Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl boronic acids under microwave-assisted conditions (150°C, 1 hour). Post-reaction, wash with NaHCO and LiCl to remove residual catalysts. For example, coupling with benzo[d][1,3]dioxol-5-ylboronic acid achieved 58% yield .

Q. How do substituents at the 3-position influence biological activity in quinazoline derivatives?

- Methodological Answer: Structure-activity relationship (SAR) studies show:

- Hydrophobic substituents (e.g., 4-bromoaniline) enhance anthelmintic activity (IC < 1 µg/mL) .

- Electron-withdrawing groups improve kinase inhibition (e.g., CDC2-like kinase inhibition via thiophen-2-ylmethylamine substitution) .

Systematic variation of substituents followed by in vitro bioassays (e.g., MIC, IC) is critical for SAR validation .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer:

- Assay standardization : Compare MIC values under identical conditions (e.g., bacterial strain, incubation time).

- Structural validation : Confirm compound purity (>95% via LCMS) and stereochemistry, as impurities or isomerism may skew results .

- Statistical analysis : Use ANOVA or t-tests (as in ) to assess significance of activity differences .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer:

- Molecular docking : Predict binding affinities to targets (e.g., CLK kinases) using AutoDock or Schrödinger .

- In silico ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. How can low synthetic yields in quinazoline ring formation be addressed?

- Methodological Answer:

Q. What advanced statistical approaches are used in quinazoline research data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.